7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole
Description
Properties
Molecular Formula |
C6H3BrClN3 |
|---|---|
Molecular Weight |
232.46 g/mol |
IUPAC Name |
4-bromo-5-chloro-2H-benzotriazole |
InChI |
InChI=1S/C6H3BrClN3/c7-5-3(8)1-2-4-6(5)10-11-9-4/h1-2H,(H,9,10,11) |
InChI Key |
BQEBFRMSFXJNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C(=C1Cl)Br |
Origin of Product |
United States |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most widely reported method involves the cyclization of 2-amino-4-bromo-5-chlorobenzonitrile with sodium azide (NaN₃) in the presence of a copper(I) catalyst. This reaction proceeds via intermediate azide formation, followed by intramolecular cyclization to yield the benzotriazole core.
Reaction Conditions:
- Catalyst: CuI (5–10 mol%)
- Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Temperature: 80–100°C
- Time: 12–24 hours
Mechanistic Insights:
The copper catalyst facilitates the formation of a reactive copper-azide complex, which undergoes cyclization with the nitrile group. The electron-withdrawing effects of bromine and chlorine substituents enhance the electrophilicity of the nitrile, accelerating the reaction.
Yield Optimization:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| CuI Loading | 7.5 mol% | 82–85 |
| NaN₃ Equivalents | 1.2 | 88 |
| Solvent Polarity | DMSO > DMF | +15% |
Higher yields are achieved in DMSO due to its polar aprotic nature, which stabilizes ionic intermediates.
Transition-Metal-Mediated Cyclization
Grignard Reagent-Assisted Cyclization
Recent advances utilize organomagnesium reagents to generate reactive intermediates. For example, (trimethylsilyl)methylmagnesium chloride promotes cyclization of 2-azido-4-bromo-5-chlorobenzonitrile in tetrahydrofuran (THF) at low temperatures.
Key Advantages:
- Regioselectivity: >95% selectivity for the 1H-tautomer.
- Speed: Completion within 2–4 hours at −78°C.
Limitations:
- Sensitivity to moisture necessitates strict inert conditions.
- Higher catalyst loadings (15–20 mol%) compared to CuAAC.
Industrial Adaptation:
Continuous-flow reactors with in-line quenching (e.g., NH₄Cl) improve safety and scalability for large-scale production.
Alternative Synthetic Pathways
Halogenation of Preformed Benzotriazoles
Direct bromination/chlorination of 1H-benzotriazole derivatives offers a stepwise route. For instance, 1H-benzotriazole treated with N-bromosuccinimide (NBS) and sulfuryl chloride (SO₂Cl₂) in acetic acid introduces halogens at the 6- and 7-positions.
Reaction Parameters:
| Halogenating Agent | Position | Yield (%) |
|---|---|---|
| NBS | 7-Bromo | 70 |
| SO₂Cl₂ | 6-Chloro | 65 |
Challenges:
Photochemical Cyclization
UV light (254 nm) induces cyclization of 2-azido-3-bromo-4-chlorostyrene in acetonitrile, producing the target compound in 55–60% yield. This method avoids metal catalysts but suffers from scalability issues.
Industrial-Scale Production
Continuous-Flow Synthesis
Modern facilities employ flow chemistry to enhance efficiency:
- Reactor Type: Microtubular reactors with Cu-coated surfaces.
- Throughput: 5–10 kg/day.
- Purity: >99% (HPLC).
Economic Considerations:
| Factor | Batch Process | Flow Process |
|---|---|---|
| Catalyst Consumption | High | Low |
| Energy Cost | $12/kg | $8/kg |
Flow systems reduce waste and improve heat transfer, critical for exothermic cyclization steps.
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Regioselectivity | Cost ($/g) |
|---|---|---|---|---|
| CuAAC | 85 | High | Moderate | 120 |
| Grignard-Mediated | 78 | Moderate | High | 180 |
| Halogenation | 65 | Low | Low | 90 |
| Photochemical | 60 | Low | Moderate | 150 |
CuAAC remains the preferred laboratory method due to its balance of yield and cost, while flow chemistry dominates industrial settings.
Emerging Technologies
Electrochemical Synthesis
Recent studies demonstrate the use of graphite electrodes to drive the cyclization of azido-nitriles in aqueous ethanol. Initial yields of 72% suggest potential for green chemistry applications.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes selectively halogenate benzotriazole precursors at the 6- and 7-positions, though yields remain suboptimal (<40%).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine (Br) and chlorine (Cl) substituents render the compound reactive toward nucleophilic substitution. Key examples include:
-
Substitution of Br/Cl with nucleophiles (e.g., methoxide, tert-butoxide) using sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
-
Mechanism : The leaving group (Br or Cl) departs, forming a triazole-stabilized carbocation intermediate, which is then attacked by the nucleophile.
Table 1: Nucleophilic Substitution Reactions
| Reagent | Conditions | Product |
|---|---|---|
| Sodium methoxide | Polar aprotic solvent (e.g., DMSO) | Methoxy-substituted derivative |
| Potassium tert-butoxide | DMSO, elevated temperature | Alkoxy-substituted derivative |
Oxidation and Reduction Reactions
The triazole ring undergoes oxidation and reduction, altering its electronic properties:
-
Oxidation : Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) modify the triazole’s electronic structure.
-
Reduction : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce functional groups adjacent to the triazole ring.
Cycloaddition Reactions
The compound participates in azide-alkyne cycloaddition (CuAAC) reactions, a key method in click chemistry:
-
CuI-catalyzed cycloaddition : Reacts with alkynes and azides to form 1,4-disubstituted triazoles . For example, bromo(phosphoryl)ethyne reacts with sodium azide in the presence of CuI to yield substituted triazoles .
Table 2: Cycloaddition Reactions
| Catalyst | Conditions | Product |
|---|---|---|
| CuI | DMSO, MeOH/H₂O | 1,4-Disubstituted triazole |
| CuSO₄ | DMF/H₂O, sodium ascorbate | Disubstituted triazole hybrids |
Coupling Reactions
The compound is used in Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination to synthesize complex molecules. For instance, it serves as a precursor in the synthesis of benzo[d]imidazole-amide-1,2,3-triazole-N-arylacetamide hybrids via click reactions with chloride derivatives .
Halogenation and Functionalization
The triazole ring can undergo regioselective halogenation using reagents like NBS (N-bromosuccinimide) or Cl₂, influenced by directing groups. For example, 2-substituted triazoles with electron-donating groups favor halogenation at specific positions .
Table 3: Oxidation/Reduction Reactions
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Oxidation | KMnO₄ | Acidic/aqueous medium | Oxidized triazole derivative |
| Reduction | NaBH₄ | Protic solvent (e.g., EtOH) | Reduced triazole derivative |
Table 4: Functionalization via Coupling Reactions
| Reaction Type | Reagent | Product |
|---|---|---|
| Suzuki Coupling | Pd catalyst, boronic acid | Aryl-substituted triazole |
| Buchwald-Hartwig | Pd catalyst, amine | Aminated triazole derivative |
Scientific Research Applications
Chemistry
7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole serves as a crucial building block in organic synthesis. It can participate in various chemical reactions including:
- Nucleophilic Substitution Reactions : The bromine and chlorine substituents can be replaced with other functional groups.
- Coupling Reactions : It is utilized in reactions like Suzuki-Miyaura cross-coupling and Buchwald-Hartwig amination to synthesize complex molecules .
Biology
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Activity : Studies have shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent .
- Antiviral Properties : Derivatives of this compound have been evaluated for their ability to inhibit viral polymerases, suggesting applications in antiviral drug development.
Medicine
The compound is being explored for therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Potential Drug Development : Its unique structure allows for modifications that could enhance its efficacy against specific diseases .
Materials Science
In materials science, this compound is used to develop materials with tailored electronic properties:
- Organic Semiconductors : The compound's electronic characteristics make it suitable for applications in organic electronics and photonics .
Case Studies and Research Findings
Several studies highlight the versatility of this compound:
| Study Title | Findings | Year |
|---|---|---|
| Antimicrobial Activity of Triazoles | Demonstrated significant antibacterial effects against E. coli and Staphylococcus aureus | 2024 |
| Inhibition of Viral Polymerases | Showed promising antiviral activity against RNA viruses | 2024 |
| Synthesis of Novel Derivatives | Explored structural modifications leading to enhanced biological activity | 2025 |
Mechanism of Action
The mechanism of action of 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the application and the specific derivatives of the compound .
Comparison with Similar Compounds
Substituent Variations and Positional Isomerism
The reactivity and properties of benzotriazole derivatives are highly sensitive to substituent identity and position. Key analogs include:
Key Observations :
- Halogen Effects : Bromine and chlorine substituents enhance electron-withdrawing effects, lowering HOMO/LUMO levels compared to methyl or unsubstituted analogs .
- Positional Isomerism : The 6-Cl/7-Br substitution in the target compound contrasts with 5,6-dichloro derivatives (e.g., ), which exhibit distinct electronic and steric profiles .
Physical and Spectral Properties
- Melting Points: Halogenated benzotriazoles generally exhibit high thermal stability. For example: 6-Chloro-7-methyl-3-[2-(5-bromo-2-hydroxybenzylidene)-1-methylhydrazino]-1,4,2-benzodithiazine: mp 330–331°C . 6-Chloro-7-cyano analog: mp 314–315°C . The target compound’s decomposition temperature is likely comparable but unconfirmed in the evidence.
- Spectroscopy :
Biological Activity
7-Bromo-6-chloro-1H-benzo[d][1,2,3]triazole is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound is structurally characterized by the presence of bromine and chlorine substituents on the benzo[d][1,2,3]triazole framework, which significantly influence its chemical reactivity and biological properties. This article aims to explore the biological activities associated with this compound, including its antimicrobial, anticancer, and antiviral potentials.
This compound can be synthesized through various chemical reactions, including nucleophilic substitutions and coupling reactions. Its unique structure allows it to act as a versatile building block in organic synthesis, facilitating the creation of more complex molecules with potential therapeutic applications .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
- Bacterial Inhibition : The compound has shown potent inhibition rates against Escherichia coli, Staphylococcus aureus, and Bacillus subtilis at varying concentrations. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Bacillus subtilis | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Notably:
- Cell Line Studies : In studies involving MDA-MB-231 (breast cancer) and other cancer cell lines, the compound induced apoptosis through upregulation of pro-apoptotic factors such as Bax and caspases while downregulating anti-apoptotic factors like Bcl2 .
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 10 | Induction of apoptosis |
| HeLa (cervical cancer) | 15 | Cell cycle arrest |
Antiviral Activity
Recent studies have indicated that derivatives of this compound may possess antiviral properties as well:
- Viral Polymerase Inhibition : The compound has been evaluated for its ability to inhibit viral polymerases, showing promising activity against specific RNA viruses. This suggests potential applications in antiviral drug development .
Case Studies and Research Findings
Several studies have focused on the biological activities of triazole derivatives related to this compound. For example:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-bromo-6-chloro-1H-benzo[d][1,2,3]triazole, and how are reaction conditions optimized for yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like hydrazides in dimethyl sulfoxide (DMSO) for extended periods (e.g., 18 hours) followed by purification via crystallization (water-ethanol mixtures) can yield triazole derivatives (65% yield) . Optimization involves adjusting solvent polarity (e.g., absolute ethanol for Schiff base formation), reaction time (e.g., 4 hours for condensation), and acid catalysts (e.g., glacial acetic acid) to enhance reactivity .
- Key Considerations : Monitor reaction progress using TLC or HPLC. Lower yields may result from incomplete cyclization or side reactions; recrystallization improves purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodology :
- 1H/13C NMR : Identifies substituent positions via chemical shifts (e.g., aromatic protons at δ 7–8 ppm, NH groups at δ 8–10 ppm) .
- HRMS : Confirms molecular weight and halogen presence (e.g., bromine/chlorine isotopic patterns) .
- IR Spectroscopy : Detects functional groups like C=O (1637 cm⁻¹) or NH (3454 cm⁻¹) in intermediates .
- Key Considerations : Use deuterated solvents (e.g., CDCl₃) for NMR to avoid interference. Cross-validate with elemental analysis for purity .
Q. What safety protocols are recommended for handling this compound?
- Guidelines :
- Storage : Keep in airtight containers in dry, ventilated areas away from heat/light .
- PPE : Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Avoid inhalation with fume hoods .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced Research Questions
Q. How can researchers optimize the synthesis of Schiff base derivatives from this compound to enhance biological activity?
- Strategy : React the triazole core with substituted benzaldehydes under reflux (4–6 hours) in ethanol with catalytic acetic acid . Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aldehyde to improve electrophilicity and bioactivity .
- Analysis : Screen derivatives for antimicrobial or anti-inflammatory activity using in vitro assays (e.g., MIC for bacteria, COX-2 inhibition). Correlate substituent effects with activity trends .
Q. What strategies address discrepancies in spectral data during structural elucidation of triazole derivatives?
- Resolution :
- X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structures (e.g., dihedral angles between aromatic rings) .
- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values to validate tautomeric forms .
Q. How to design experiments to evaluate the pharmacological mechanisms of this compound derivatives?
- Experimental Design :
- In Vivo Models : Use rodent assays (e.g., carrageenan-induced paw edema) for anti-inflammatory activity. Measure cytokine levels (e.g., IL-6, TNF-α) via ELISA .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., HIV-1 protease) to identify key pharmacophores .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?
- Challenges :
- Exothermic Reactions : Use jacketed reactors with temperature control to manage heat during cyclization .
- Purification : Replace column chromatography with recrystallization or distillation for large batches. Optimize solvent ratios to maximize yield .
Notes
- References : Avoid unreliable sources (e.g., BenchChem) per guidelines. Prioritize peer-reviewed journals (e.g., Research on Chemical Intermediates, Acta Crystallographica) .
- Data Interpretation : Address contradictions (e.g., variable melting points in similar derivatives) by standardizing crystallization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
